Brofaromine

Serotonin Reuptake Inhibition In Vivo Pharmacology Mechanism of Action

Brofaromine (CGP 11305A) is the only RIMA with dual MAO-A inhibition and 5-HT reuptake blockade—a pharmacological profile unattainable with moclobemide or other selective MAO-A inhibitors. Its extended 12–15 h half-life (vs. 1–3 h for moclobemide) enables once-daily dosing in chronic studies, minimizing animal handling stress and improving subject compliance. The 7-fold tyramine pressor potentiation (vs. 56-fold for tranylcypromine) permits less stringent dietary protocols, making it the safer choice for anxiety-trial populations where dietary control is challenging. In placebo-controlled social phobia trials, 78% of brofaromine-treated patients achieved significant CGI improvement versus 23% on placebo. Researchers targeting dual serotonergic mechanisms or sleep architecture endpoints will find brofaromine an indispensable, well-validated tool compound.

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
CAS No. 63638-91-5
Cat. No. B1663282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrofaromine
CAS63638-91-5
Synonyms4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine
brofaromin
brofaromine
brofaromine hydrochloride
CGP 11305A
CGP-11305A
Molecular FormulaC14H16BrNO2
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
InChIInChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3
InChIKeyWZXHSWVDAYOFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brofaromine (CAS 63638-91-5): Reversible MAO-A Inhibitor for Depression and Anxiety Research


Brofaromine (CGP 11305A) is a selective, reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin (5-HT) reuptake inhibitory properties [1]. It belongs to the class of reversible inhibitors of MAO-A (RIMAs), distinguishing it from older, irreversible, and non-selective MAO inhibitors. It is primarily used in research settings for the study of depression and anxiety disorders [2].

Why Brofaromine Cannot Be Substituted by Other MAO-A Inhibitors in Research


Generic substitution among MAO-A inhibitors is not scientifically valid due to critical differences in pharmacodynamic and pharmacokinetic profiles. Brofaromine is distinguished from other RIMAs like moclobemide by its dual mechanism of action (MAO-A inhibition and 5-HT reuptake inhibition), significantly longer half-life, and distinct side effect profile [1]. Furthermore, compared to irreversible MAO inhibitors like phenelzine and tranylcypromine, brofaromine's reversibility translates to a markedly reduced risk of tyramine-induced hypertensive crises, allowing for less stringent dietary restrictions in clinical studies [2]. The following evidence quantifies these critical differences, which directly impact experimental design and the interpretation of results.

Brofaromine Differentiation: Head-to-Head Quantitative Evidence


Brofaromine vs. Moclobemide: In Vivo 5-HT Reuptake Inhibition

Brofaromine exhibits dual pharmacological activity, inhibiting both MAO-A and serotonin (5-HT) reuptake in vivo. In contrast, moclobemide, a closely related RIMA, lacks this property. This was demonstrated using an in vivo [³H]cyanoimipramine binding assay in rats, where moclobemide showed no activity, confirming that the effect of brofaromine is due to true inhibition of 5-HT uptake [1].

Serotonin Reuptake Inhibition In Vivo Pharmacology Mechanism of Action

Brofaromine vs. Tranylcypromine and Phenelzine: Reduced Tyramine Potentiation

The risk of hypertensive crisis ('cheese effect') is significantly lower with brofaromine than with irreversible MAO inhibitors. In human subjects, brofaromine treatment resulted in only a 7-fold increase in oral tyramine pressor sensitivity, compared to a 56-fold increase for tranylcypromine [1]. Furthermore, the median effective dose (ED50) of tyramine was 44 mg with brofaromine versus 8 mg with tranylcypromine, a 5.5-fold difference [2]. The increased pressor sensitivity normalized within 8 days of stopping brofaromine, compared to 30 days for tranylcypromine and over 8 weeks for phenelzine [3].

Tyramine Interaction Safety Profile Pressor Response

Brofaromine vs. Moclobemide: Impact on Sleep Architecture

A cross-study comparison of clinical trial data revealed a significant difference in the side effect profiles of brofaromine and moclobemide. While both drugs were safe for driving, brofaromine was associated with a measurable decrease in sleep quality and a reduction in sleep duration. In contrast, moclobemide did not affect any sleep parameter [1].

Sleep Disturbance Side Effect Profile Clinical Trial

Brofaromine vs. Moclobemide: Extended Plasma Half-Life

Brofaromine has a significantly longer elimination half-life compared to other RIMAs like moclobemide and toloxatone. A pharmacokinetic review of five MAO-A inhibitors reported a half-life of 12-15 hours for brofaromine, which is 4-15 times longer than the 1-3 hour half-life of moclobemide and toloxatone [1]. This is corroborated by a separate study reporting a mean half-life of 14.2 hours in healthy volunteers [2].

Pharmacokinetics Elimination Half-Life Drug Metabolism

Brofaromine Procurement: Key Research Application Scenarios


Investigating the Role of Combined MAO-A and 5-HT Reuptake Inhibition

For research projects exploring the therapeutic potential of dual serotonergic mechanisms, brofaromine is the superior choice over other RIMAs like moclobemide. Evidence from in vivo models demonstrates that brofaromine uniquely inhibits 5-HT reuptake in addition to MAO-A [1]. This allows for the study of a distinct pharmacological profile not achievable with other selective MAO-A inhibitors.

Long-Term In Vivo Studies Requiring Less Frequent Dosing

When designing chronic animal studies or clinical trials, the extended half-life of brofaromine (12-15 hours) compared to moclobemide (1-3 hours) is a significant advantage [2]. This longer duration of action can reduce dosing frequency, minimize handling stress in animals, and improve subject compliance in human studies, while maintaining more stable drug levels.

Studies in Anxiety Disorders Requiring Safer MAO Inhibition

Brofaromine is a well-validated tool for research into social phobia and panic disorder, as evidenced by placebo-controlled trials showing significant improvement in 78% of patients on the Clinical Global Impression scale (vs 23% on placebo) [3]. Its favorable tyramine interaction profile (7-fold pressor potentiation vs 56-fold for tranylcypromine) makes it a safer choice for clinical research in anxious populations where strict dietary control is challenging [4].

Experiments Where Sleep Disruption is a Confounding Variable

Researchers must carefully select their MAO-A inhibitor when study endpoints include sleep quality. Cross-study data indicate that brofaromine shortens sleep duration and decreases sleep quality, whereas moclobemide does not affect sleep parameters [5]. This makes moclobemide the preferred choice for studies requiring sleep neutrality, but positions brofaromine as a useful positive control or tool for investigating drug-induced sleep architecture changes.

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